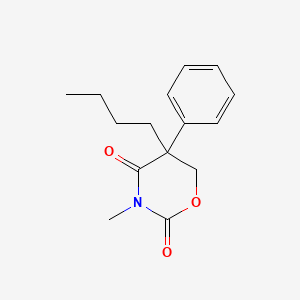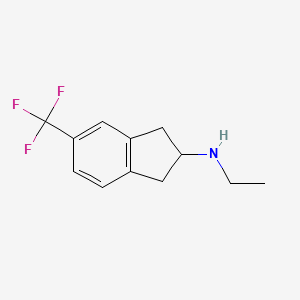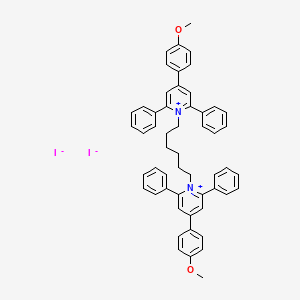
1,1'-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features a hexanediyl linker connecting two pyridinium units, each substituted with methoxyphenyl and diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide typically involves a multi-step process:
Formation of the Pyridinium Units: The initial step involves the synthesis of the pyridinium units through a reaction between 4-(4-methoxyphenyl)-2,6-diphenylpyridine and an appropriate alkylating agent.
Linking the Pyridinium Units: The pyridinium units are then linked using 1,6-hexanediyl dibromide under controlled conditions to form the bis-pyridinium structure.
Introduction of Diiodide Ions: The final step involves the addition of diiodide ions to the bis-pyridinium structure, typically through a metathesis reaction with a suitable iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The pyridinium units can undergo substitution reactions, particularly at the methoxyphenyl and diphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction can produce reduced pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe and in drug development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, and cellular components, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, influence gene expression, and affect cellular processes such as apoptosis and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) dibromide
- 1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) dichloride
Uniqueness
1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide is unique due to the presence of diiodide ions, which can enhance its reactivity and potential applications compared to its bromide and chloride counterparts. The specific structural arrangement and electronic properties of this compound contribute to its distinct behavior in chemical and biological systems.
Eigenschaften
CAS-Nummer |
89141-78-6 |
|---|---|
Molekularformel |
C54H50I2N2O2 |
Molekulargewicht |
1012.8 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-1-[6-[4-(4-methoxyphenyl)-2,6-diphenylpyridin-1-ium-1-yl]hexyl]-2,6-diphenylpyridin-1-ium;diiodide |
InChI |
InChI=1S/C54H50N2O2.2HI/c1-57-49-31-27-41(28-32-49)47-37-51(43-19-9-5-10-20-43)55(52(38-47)44-21-11-6-12-22-44)35-17-3-4-18-36-56-53(45-23-13-7-14-24-45)39-48(42-29-33-50(58-2)34-30-42)40-54(56)46-25-15-8-16-26-46;;/h5-16,19-34,37-40H,3-4,17-18,35-36H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
SMNZGKFLWOEKIY-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCCCCC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=C(C=C6)OC)C7=CC=CC=C7)C8=CC=CC=C8.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


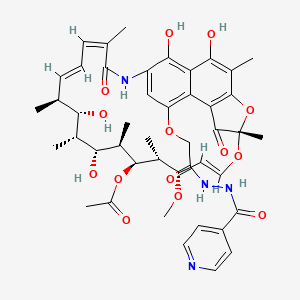
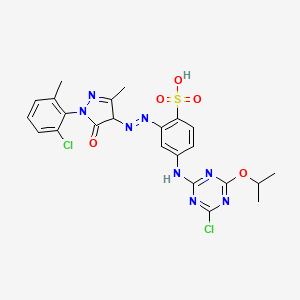





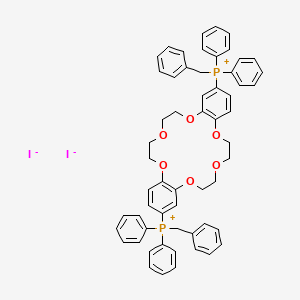
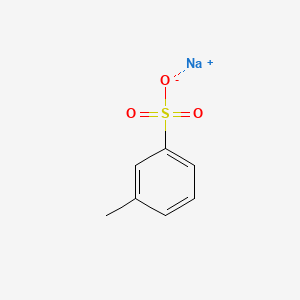


![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)
